molecular formula C18H22N2O2 B7517603 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one

1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one

Cat. No. B7517603
M. Wt: 298.4 g/mol
InChI Key: YYLMDKFEYOYYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one, also known as CPI-1189, is a novel compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the pyrrolidine class of drugs and has been shown to exhibit a range of biological activities. CPI-1189 has been the subject of several scientific studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one is not fully understood. However, it is thought to act through several different pathways. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to inhibit the activity of several enzymes involved in inflammation and pain, such as cyclooxygenase-2 and phospholipase A2. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has also been shown to reduce the growth of tumor cells in vitro and in vivo. In addition, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has several advantages for use in lab experiments. It has been shown to be effective in a range of different animal models of disease, making it a versatile tool for studying disease mechanisms and potential treatments. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one is also relatively easy to synthesize, making it readily available for use in experiments. However, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has some limitations. It has been shown to have poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has not been extensively studied in humans, so its safety and efficacy in humans is not fully understood.

Future Directions

There are several future directions for research on 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one. One area of interest is the potential use of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one in the treatment of addiction and substance abuse disorders. Another area of interest is the potential use of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one is a complex process that involves several steps. The first step in the synthesis involves the preparation of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(cyclopropylmethyl)pyrrolidin-2-one to yield 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one. This synthesis method has been optimized and modified to improve the yield and purity of the final product.

Scientific Research Applications

1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to have potential as a treatment for addiction and substance abuse disorders.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17-9-16(12-20(17)10-13-5-6-13)18(22)19-8-7-14-3-1-2-4-15(14)11-19/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLMDKFEYOYYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one

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